1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide
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Overview
Description
1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide is a heterocyclic compound containing oxygen, sulfur, and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced technologies and equipment ensures efficient production and quality control .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an electrophilic agent, reacting with nucleophiles in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide include other heterocyclic compounds containing oxygen, sulfur, and nitrogen atoms. Examples include:
- 1,2,3-Thiadiazole
- 1,2,3-Oxadiazole
- 1,2,3-Triazole
Uniqueness
This compound is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
51299-07-1 |
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Molecular Formula |
C3H3NO4S |
Molecular Weight |
149.13 g/mol |
IUPAC Name |
2,2-dioxooxathiazin-4-one |
InChI |
InChI=1S/C3H3NO4S/c5-3-1-2-8-9(6,7)4-3/h1-2H,(H,4,5) |
InChI Key |
JOMHJSHXRKOBLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COS(=O)(=O)NC1=O |
Origin of Product |
United States |
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